Ginsenoside Ro

Chinese Name
人参皂苷Ro
English Name
Ginsenoside Ro
标识符
CAS No.
34367-04-9
Molecular Formula
C48H76O19
Molecular Weight
957.1170
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
957.1170
druglikeness.valid
TPSA
TPSA
312.0500
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
2.0547
druglikeness.valid
LogD
LogD
-0.5771
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.1942
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.1139
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
82.9272
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.0
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
有
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.5349
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
6.2953
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
是
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
否
druglikeness.valid
Ser_ALT
Ser_ALT
否
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
高血糖症
Hyperglycemia
Corresponding Targets:
动脉粥样硬化
Atherosclerosis
Corresponding Targets:
高血压
Hypertension
Corresponding Targets:
炎症性疾病
Inflammatory disease
Corresponding Targets:
血栓形成
Thrombosis
Corresponding Targets:
Plant Sources
相关化合物

乙酸麦角甾醇酯
Ergosterol Acetate
CAS号:2418-45-3
分子式:C30H46O2
分子量:438.6960

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
CAS号:85679-87-4
分子式:C17H16O4
分子量:284.3110

8-羟基松脂醇二葡萄糖苷
8-Hydroxypinoresinol diglucoside
CAS号:112747-99-6
分子式:C32H42O17
分子量:698.6710

去甲岩白菜素
Norbergenin
CAS号:79595-97-4
分子式:C13H14O9
分子量:314.2460

通关藤皂苷E
Tenacissoside E
CAS号:107347-56-8
分子式:C53H78O19
分子量:1019.1900

6-羟基木犀草素
6-Hydroxyluteolin
CAS号:18003-33-3
分子式:C15H10O7
分子量:302.2380